molecular formula C9H10N2O2 B169643 (5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol CAS No. 17288-43-6

(5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol

Cat. No.: B169643
CAS No.: 17288-43-6
M. Wt: 178.19 g/mol
InChI Key: TUWFVEZGIMLNNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol (CAS: 17288-43-6) is an organic compound with the molecular formula C₉H₁₀N₂O₂ and a molecular weight of 178.19 . It is a nitrogen- and oxygen-containing heterocyclic compound characterized by a pyrrolo[2,3-c]pyridine core substituted with a methoxy group at position 5 and a hydroxymethyl group at position 2.

Properties

IUPAC Name

(5-methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-13-9-3-6-2-7(5-12)11-8(6)4-10-9/h2-4,11-12H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUWFVEZGIMLNNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C2C(=C1)C=C(N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90590501
Record name (5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17288-43-6
Record name 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17288-43-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Multi-Step Synthesis from Pyridine Derivatives

An alternative approach constructs the pyrrolopyridine ring system from simpler pyridine precursors. For instance, a Knorr-type cyclization between a 3-aminopyridine derivative and a diketone can yield the bicyclic core. The synthesis proceeds as follows:

  • Condensation of 3-amino-5-methoxypyridine with ethyl acetoacetate to form an enamine.

  • Acid-catalyzed cyclization to generate the pyrrolo[2,3-c]pyridine skeleton.

  • Hydroxymethylation at position 2 using formaldehyde under basic conditions.

This method offers scalability but requires precise control of reaction parameters to avoid polymerization byproducts.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. For NAS steps, DMF or dimethyl sulfoxide (DMSO) is preferred due to their high polarity and ability to stabilize transition states. Temperatures between 80–120°C are optimal for achieving complete substitution without degrading the heterocyclic core.

ParameterOptimal RangeImpact on Yield
Solvent PolarityHigh (DMF/DMSO)+15–20%
Temperature80–120°C+25–30%
Reaction Time6–12 hoursPlateau after 8h

Reduction steps, however, demand milder conditions. THF at 0–5°C with NaBH4\text{NaBH}_4 achieves >90% conversion to the methanol derivative, whereas LiAlH4\text{LiAlH}_4 at room temperature risks over-reduction.

Catalytic Enhancements

Palladium-based catalysts, such as Pd(OAc)2\text{Pd(OAc)}_2, have been explored for accelerating NAS steps. In model reactions, a 5 mol% loading reduced reaction times by 40% while maintaining yields above 85%. Microwave-assisted synthesis further cuts processing times to 1–2 hours with comparable efficiency.

Industrial-Scale Production Considerations

Batch vs. Continuous Flow Systems

Large-scale synthesis faces challenges in heat management and mixing uniformity. Batch reactors remain prevalent due to their simplicity, but continuous flow systems offer advantages:

  • Residence Time Control : Precise regulation minimizes side reactions.

  • Heat Transfer Efficiency : Microreactors mitigate exothermic risks during NAS.

A pilot study comparing batch and flow methods reported a 12% yield increase in flow systems, attributed to better temperature gradients.

Purification and Isolation

Crude product purification typically involves column chromatography using silica gel and ethyl acetate/hexane eluents. However, crystallization from ethanol/water mixtures (3:1 v/v) achieves >98% purity with fewer solvent residues.

Purification MethodPurity (%)Solvent Recovery Rate
Column Chromatography95–9760–70%
Crystallization98–9985–90%

Analytical Characterization

Spectroscopic Validation

  • NMR : 1H^1\text{H} NMR (400 MHz, DMSO-d6d_6) shows characteristic signals at δ 8.21 (s, 1H, pyridine-H), 6.89 (s, 1H, pyrrole-H), and 4.61 (s, 2H, -CH2_2OH).

  • MS : ESI-MS m/z 179.1 [M+H]+^+ confirms molecular weight.

Physicochemical Properties

Key properties influencing synthesis design include:

PropertyValueMethod
Boiling Point403.3±40.0°C (Predicted)Computational
Density1.340±0.06 g/cm³Predicted
pKa14.28±0.40Potentiometric

Chemical Reactions Analysis

Types of Reactions

(5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or aldehydes, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

Applications in Organic Synthesis

(5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol is utilized in various organic synthesis processes. Its applications include:

  • Building Block for Complex Molecules : The compound serves as a versatile intermediate in the synthesis of more complex organic compounds. Its unique pyrrolopyridine structure allows for functionalization at multiple sites, making it a valuable precursor in synthetic chemistry .
  • Synthesis of Pharmaceuticals : It is used in the development of pharmaceutical agents due to its structural similarity to bioactive compounds. Researchers have explored its potential as a scaffold for drug discovery, particularly in creating novel therapeutic agents that target specific biological pathways .

Medicinal Chemistry

The medicinal applications of this compound are being investigated in several areas:

  • Anticancer Research : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties. Its mechanism of action appears to involve the modulation of signaling pathways associated with cell proliferation and apoptosis .
  • Neurological Disorders : The compound has shown promise in neuropharmacology, where it may play a role in modulating neurotransmitter systems. This suggests potential applications in treating conditions such as depression and anxiety disorders .

Case Studies and Research Findings

Several studies highlight the applications and efficacy of this compound:

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated selective cytotoxicity against cancer cell lines with minimal effects on normal cells.
Study 2NeuropharmacologyShowed potential as a serotonin receptor modulator, indicating antidepressant-like effects in animal models.
Study 3Synthesis RoutesDeveloped efficient synthetic routes for producing analogs with enhanced biological activity.

Mechanism of Action

The mechanism of action of (5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrolo[2,3-c]pyridine Core

Compound Name Substituents Molecular Formula Key Properties/Applications References
(5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol 5-OCH₃, 2-CH₂OH C₉H₁₀N₂O₂ Intermediate for drugs/pesticides; electrophilic reactivity
5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid 5-OCH₃, 2-COOH C₉H₈N₂O₃ Higher acidity (carboxylic acid); used in peptide coupling reactions
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid 5-Cl, 2-COOH C₈H₅ClN₂O₂ Electron-withdrawing Cl enhances reactivity; antimicrobial applications
5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde 5-OCH₃, 2-CHO C₉H₈N₂O₂ Aldehyde group enables condensation reactions; intermediate for Schiff bases
Key Differences:
  • Reactivity : The hydroxymethyl group in the target compound is less reactive than the carboxylic acid (-COOH) or aldehyde (-CHO) groups in analogs, making it more suitable for stable intermediates .
  • Solubility : Carboxylic acid derivatives exhibit better aqueous solubility due to ionization, whereas the hydroxymethyl variant relies on organic solvents .

Positional Isomerism in Pyrrolopyridine Systems

Compound Name Ring Fusion Substituents Molecular Formula Biological Relevance References
This compound Pyrrolo[2,3-c]pyridine 5-OCH₃, 2-CH₂OH C₉H₁₀N₂O₂ Kinase inhibition
(5-Methoxy-1H-pyrrolo[3,2-b]pyridin-2-yl)methanol Pyrrolo[3,2-b]pyridine 5-OCH₃, 2-CH₂OH C₉H₁₀N₂O₂ Altered binding affinity in drug targets
Key Differences:
  • Ring Fusion : The [2,3-c] vs. [3,2-b] fusion alters the spatial arrangement of nitrogen atoms, impacting hydrogen bonding and molecular recognition in biological systems .
Methoxy vs. Chloro Substituents:
  • 5-Methoxy (Target Compound) : Electron-donating methoxy group enhances metabolic stability and lipophilicity, favoring blood-brain barrier penetration in drug candidates .
  • 5-Chloro (Analog) : Electron-withdrawing chloro group increases electrophilicity, improving reactivity in cross-coupling reactions .

Biological Activity

(5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol is a heterocyclic compound with significant biological activity, particularly in the context of cancer research and receptor inhibition. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C₉H₁₀N₂O₂
  • Molecular Weight : 178.19 g/mol
  • CAS Number : 17288-43-6
  • Structure : The compound features a pyrrolo[2,3-c]pyridine core with a methanol group, contributing to its unique pharmacological profile.

This compound primarily targets Fibroblast Growth Factor Receptors (FGFRs) , which play a crucial role in cell proliferation and survival. The compound inhibits FGFR activity, leading to the modulation of several signaling pathways, including:

  • RAS–MEK–ERK Pathway
  • Phospholipase C gamma (PLCγ) Pathway
  • PI3K–Akt Pathway

These pathways are integral to cancer cell growth and survival, making FGFR inhibitors promising candidates for therapeutic development.

Anticancer Properties

Research indicates that this compound exhibits potent anticancer effects. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast cancer (4T1 cells) and others.

Cell LineIC50 (µM)Effect
4T1 Breast Cancer10Inhibition of proliferation
MCF-7 Breast Cancer18.36Induction of apoptosis

Case Studies

  • Inhibition of Breast Cancer Cells : A study demonstrated that the compound effectively reduced cell viability in 4T1 breast cancer cells through apoptosis induction. The mechanism involved the downregulation of FGFR signaling pathways, leading to decreased cell proliferation.
  • Selectivity Towards Cancer Cells : Comparative studies highlighted that while this compound inhibited cancer cell lines effectively, it showed minimal toxicity towards normal cells, indicating a favorable therapeutic index.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it has favorable absorption and distribution characteristics due to its low molecular weight. This property enhances its potential as a lead compound for further drug development.

Q & A

Basic Research Questions

Q. What synthetic routes are available for (5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a multi-step procedure involving methoxylation of a pyrrolopyridine precursor followed by hydroxymethylation at the 2-position has been reported. Refluxing in ethanol with appropriate reagents (e.g., NaH and methyl iodide for methoxy group introduction) is a common approach, as seen in analogous pyrrolopyridine derivatives . Characterization via NMR and LC-MS is critical to confirm regioselectivity and purity .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity assessment. Structural confirmation requires 1^1H and 13^13C NMR, with attention to aromatic proton splitting patterns (e.g., distinguishing pyrrole NH from methoxy protons). LC-MS can confirm molecular weight (C9_9H10_{10}N2_2O2_2, MW 178.19) and detect impurities. Comparative analysis with spectral libraries of related pyrrolopyridines is advised .

Advanced Research Questions

Q. How can discrepancies in NMR data for this compound be resolved?

  • Methodological Answer : Conflicting 1^1H NMR signals (e.g., overlapping aromatic protons) can be addressed using 2D techniques like HSQC (heteronuclear single quantum coherence) and COSY (correlation spectroscopy). For example, HSQC can distinguish methine (-CH-) from quaternary carbons, while COSY identifies coupling between adjacent protons. Solvent effects (e.g., DMSO-d6_6 vs. CDCl3_3) should also be evaluated, as hydrogen bonding with DMSO may deshield NH protons .

Q. What strategies optimize reaction yield when scaling up synthesis?

  • Methodological Answer : A multi-response nonlinear programming model (e.g., inscribed design) can optimize parameters like temperature, solvent ratio, and catalyst loading. For instance, bioreduction conditions for analogous alcohols achieved >90% yield by adjusting NADH cofactor recycling and pH (6.5–7.0). Gram-scale production may require stepwise purification (e.g., recrystallization from DMF/EtOH mixtures) to avoid intermediate degradation .

Q. How does the methoxy group influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-donating methoxy group at the 5-position activates the pyrrolopyridine core for electrophilic substitution but may hinder Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Computational DFT studies suggest that steric hindrance from the methoxy group reduces accessibility to the 3-position. Alternative strategies, such as protecting the methanol group as a TBS ether, improve coupling efficiency with aryl boronic acids .

Data Contradiction Analysis

Q. How to address conflicting biological activity reports for derivatives of this compound?

  • Methodological Answer : Divergent bioactivity data (e.g., antimicrobial vs. anticancer) may arise from assay conditions (e.g., cell line specificity) or impurity profiles. Rigorous batch-to-batch consistency checks via HPLC and dose-response studies (IC50_{50} curves) are essential. Meta-analysis of structure-activity relationships (SAR) across literature can identify critical substituents. For example, fluorobenzoate derivatives exhibit enhanced kinase inhibition due to improved π-π stacking .

Experimental Design Considerations

Q. What in silico tools predict the solubility and stability of this compound?

  • Methodological Answer : Software like Advanced Chemistry Development (ACD/Labs) predicts logP (≈1.2) and aqueous solubility (≈2.1 mg/mL at 25°C). Molecular dynamics simulations (e.g., GROMACS) model stability under physiological pH, identifying potential degradation pathways (e.g., methanol oxidation). Storage at 2–8°C in amber vials is recommended to prevent photodegradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.